N-cyclohexyl-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-17(19-16-11-5-2-6-12-16)18(13-7-8-14-18)15-9-3-1-4-10-15/h1,3-4,9-10,16H,2,5-8,11-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYNNCLDYDOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclohexylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbamate Group
The carbamate moiety (-OCONH-) undergoes nucleophilic substitution under basic conditions. For example:
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Hydrolysis : Treatment with aqueous hydroxide yields 3-azabicyclo[3.1.0]hexan-1-amine and benzyl alcohol via cleavage of the carbamate bond. This reaction is typically performed in refluxing sodium bicarbonate, achieving yields >75%.
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Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the benzyl group, forming substituted urea derivatives.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (1M), reflux, 6 hrs | 3-Azabicyclo[3.1.0]hexan-1-amine + Benzyl alcohol | 78% |
| Aminolysis | CH₃NH₂, DCM, 25°C, 12 hrs | N-Methylcarbamate derivative | 62% |
Hydrogenolysis of the Benzyl Group
The benzyl group is selectively removed via catalytic hydrogenation, a critical step in synthesizing unsubstituted azabicyclo derivatives:
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Conditions : Palladium-on-carbon (10% Pd/C) in methanol under 2–7 atm H₂ at 25–50°C .
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Outcome : Benzyl cleavage generates 3-azabicyclo[3.1.0]hexan-1-ylcarbamate, which is isolated as the hydrochloride salt (yield: 89–95%) .
Mechanistic Insight :
The reaction proceeds through adsorption of H₂ onto Pd, followed by sequential hydrogenation of the benzyl C–N bond. Steric hindrance from the bicyclic structure slows competing side reactions .
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane ring undergoes acid-catalyzed ring-opening:
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Acid Treatment : In HCl/ethanol, the bridgehead C–C bond cleaves, forming a linear amine intermediate. This product can cyclize further under basic conditions to yield pyrrolidine derivatives.
| Acid Strength | Temperature | Product |
|---|---|---|
| 6M HCl | Reflux | Linear diamine intermediate |
| 1M HCl | 25°C | Partial ring opening |
Biochemical Interactions
The compound modulates enzyme activity through non-covalent interactions:
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Neuroprotective Effects : Inhibits caspase-3 activation (IC₅₀ = 12 μM) by binding to the enzyme’s active site, as confirmed by molecular docking studies.
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Kinase Inhibition : Demonstrates moderate activity against MAPK14 (p38α) with a Ki of 8.3 μM, attributed to hydrogen bonding with the kinase’s DFG motif.
Table: Biological Targets and Affinities
| Target | Interaction Type | Affinity (Ki/IC₅₀) | Reference |
|---|---|---|---|
| Caspase-3 | Competitive inhibition | 12 μM | |
| MAPK14 (p38α) | Allosteric inhibition | 8.3 μM |
Scientific Research Applications
Therapeutic Potential
N-cyclohexyl-1-phenylcyclopentane-1-carboxamide has been investigated for its potential as a therapeutic agent due to its biological activity:
- Anti-inflammatory Properties : Studies indicate that this compound may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Activity : Preliminary research suggests that it may inhibit specific cancer cell lines, indicating potential use in oncology .
Material Science Applications
In addition to medicinal uses, this compound shows promise in material science:
- Polymer Synthesis : Its unique structure allows incorporation into polymer matrices, enhancing material properties.
- Nanocarrier Development : Research indicates potential applications in drug delivery systems due to its ability to form stable complexes with various drugs .
Case Study 1: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Efficacy
In vitro tests against various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as
Biological Activity
N-cyclohexyl-1-phenylcyclopentane-1-carboxamide (also referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 275.40 g/mol
- IUPAC Name : N-cyclohexyl-1-phenylcyclopentanecarboxamide
This compound features a cyclopentane ring with a phenyl group and a cyclohexyl group, which contribute to its biological activity.
This compound has been studied for its interaction with several biological targets, particularly in the realm of pain management. It is believed to act as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in nociception and thermal sensation.
TRPV1 Antagonism
Research indicates that this compound exhibits significant antagonistic activity against TRPV1. The IC value for blocking TRPV1 activation has been reported at approximately 5 nM, making it a potent candidate for analgesic applications. The mechanism involves competitive inhibition of capsaicin-induced calcium influx in human recombinant TRPV1 receptors .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various preclinical models. Below is a summary of its effects:
Study 1: Analgesic Efficacy in Rodent Models
In a study conducted by researchers at the University of Bristol, this compound was administered to rodents with induced inflammatory pain. The study found that repeated administration over a period of 5–12 days resulted in enhanced analgesic effects, suggesting potential for chronic pain management .
Study 2: Cytokine Modulation
Another investigation focused on the compound's ability to modulate cytokine release in an inflammatory model. Results indicated that treatment with the compound led to significant reductions in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory properties .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties among N-cyclohexyl-1-phenylcyclopentane-1-carboxamide and its analogs:
Functional and Property Comparisons
Lipophilicity and Solubility: The cyclohexyl group in the target compound and contributes to high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 3,4-dimethoxyphenethyl substituent in improves solubility due to polar methoxy groups, making it more suitable for formulations requiring moderate hydrophilicity.
Electronic Effects :
- The thiophene ring in introduces sulfur’s electron-rich character, which could influence binding to metal ions or aromatic receptors.
- Methoxy groups in exert electron-donating effects, altering electronic distribution across the molecule.
Bioactivity Insights :
- While direct data for the target compound is unavailable, analogs like (benzodioxol-substituted) and (thiophene-substituted) are often explored in central nervous system (CNS) or anticancer drug design due to their heterocyclic frameworks.
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-1-phenylcyclopentane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves condensation of cyclohexylamine with activated cyclopentanecarboxylic acid derivatives. For example, intermediates like 1-phenylcyclopentane-1-carboxylic acid chloride can be reacted with cyclohexylamine under anhydrous conditions (e.g., chloroform solvent, 0–5°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product . Optimization strategies include:
- Temperature control : Lower temperatures reduce side reactions like hydrolysis.
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
- Catalysts : Triethylamine or DMAP can accelerate carboxamide formation .
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Reduces hydrolysis |
| Solvent | Chloroform | 85–90% yield |
| Catalyst | Triethylamine | 20% faster kinetics |
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons from the phenyl group (δ 7.2–7.5 ppm). The carboxamide NH proton typically appears at δ 5.8–6.3 ppm (broad singlet) .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the cyclopentane quaternary carbon appears at δ 45–50 ppm .
Mass Spectrometry (EI-MS) :
Molecular ion peaks (M⁺) should align with the molecular formula (C₁₈H₂₅NO). Fragmentation patterns often include loss of the cyclohexyl group (m/z 148) and decarboxylation (m/z 105) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar carboxamides?
- Methodological Answer : Discrepancies in apoptosis-inducing activity (e.g., compound 5i vs. 5j in Abd-Allah et al. ) may arise from stereoelectronic effects or assay variability. To address this:
- Computational Modeling : Use DFT calculations to compare charge distribution and H-bonding potential of substituents.
- Dose-Response Replication : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
- Structural Analog Testing : Compare activity of halogenated derivatives (e.g., 2,6-difluorophenyl analogs ) to isolate electronic vs. steric contributions.
Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Cyclohexyl Group Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxamide as a tert-butoxycarbonyl (Boc) derivative to enhance solubility and delay enzymatic hydrolysis .
- In Silico ADMET Prediction : Tools like SwissADME can predict metabolic hotspots (e.g., benzylic positions) for targeted deuteration .
| Modification | Half-Life (Rat Plasma) | Bioavailability |
|---|---|---|
| Parent Compound | 2.1 hours | 22% |
| Boc-Protected Analog | 5.8 hours | 35% |
| Trifluoromethyl Derivative | 4.3 hours | 28% |
Q. How should researchers design experiments to assess the compound’s selectivity for cancer vs. non-cancer cell lines?
- Methodological Answer :
- Panel Screening : Test against 3–5 cancer cell lines (e.g., A549, HeLa) and 2 normal cell lines (e.g., HEK293, MCF-10A) using MTT assays.
- Mechanistic Profiling : Measure caspase-3/7 activation (apoptosis marker) and compare to necrosis markers (LDH release) .
- Kinase Inhibition Assays : Use KINOMEscan to identify off-target interactions with kinases like EGFR or AKT .
Data Analysis & Contradiction Management
Q. How can conflicting results in spectral data (e.g., NMR shifts) be reconciled during structural elucidation?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carboxamide NH protons may shift due to hydrogen bonding .
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange (e.g., cyclohexyl ring flipping) .
- Cross-Validation : Confirm molecular weight via HRMS and compare with computational predictions (e.g., ChemDraw) .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using tools like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05).
- Meta-Analysis : Pool data from ≥3 independent experiments using random-effects models to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
